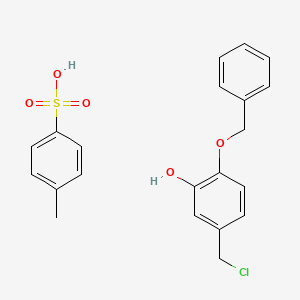
7-Hydroxy DAMPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Hydroxy DAMPA is a metabolite of DAMPA . It has a molecular formula of C15 H15 N7 O3 and a molecular weight of 341.32 . It is part of the Methotrexate API family .
Synthesis Analysis
Methotrexate (MTX) is transformed into 7-Hydroxy DAMPA by glucarpidase, an efficient drug for MTX detoxification . This transformation is rapid and complete . A turbulent flow liquid chromatography (TFLC) method has been developed for the accurate and precise determination of MTX, 7-hydroxymethotrexate (7-OH MTX), and 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA) concentrations in serum .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy DAMPA is represented by the SMILES string: CN(Cc1nc2c(N)nc(N)nc2nc1O)c3ccc(cc3)C(=O)O . Its IUPAC name is 4-[(2,4-diamino-7-hydroxypteridin-6-yl)methyl-methylamino]benzoic acid .
Chemical Reactions Analysis
The major problem for high-dose MTX therapy is life-threatening toxicities, especially nephrotoxicity, which is partly caused by the formation of crystal deposits in the kidney due to the poor water solubility of MTX and its metabolites 7-hydroxy methotrexate (7-OH MTX), deoxyaminopteroic acid (DAMPA) and 7-Hydroxy DAMPA under acid conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy DAMPA include a molecular formula of C15 H15 N7 O3 and a molecular weight of 341.32 .
Scientific Research Applications
Drug Metabolism and Cytotoxicity Studies : A study by Cairnes and Evans (1983) describes a method for preparing 7-Hydroxy methotrexate and DAMPA, which are metabolites of methotrexate. These compounds are used as standards in analytical methods, drug metabolism studies, and cytotoxicity research (Cairnes & Evans, 1983).
Quantitative Analytical Methods : Subaihi et al. (2017) developed a Raman spectroscopy method combined with liquid chromatography for the detection and quantification of methotrexate and its metabolites, including 7-Hydroxy methotrexate and DAMPA. This method is used for quantitative discrimination of closely eluting analytes (Subaihi et al., 2017).
Pharmacokinetic Analysis : Roberts et al. (2016) developed a method for measuring methotrexate and its primary metabolites, including 7-Hydroxy methotrexate and DAMPA, in plasma and cerebrospinal fluid samples. This method is applied in pharmacokinetic studies of infants with malignant brain tumors (Roberts et al., 2016).
Therapeutic Drug Monitoring : Albertioni et al. (1995) developed an assay for determining methotrexate and its main metabolites in biological fluids, including 7-Hydroxy methotrexate and DAMPA. This assay is used in high-dose MTX therapy and for potential therapeutic drug monitoring in low-dose MTX therapy (Albertioni et al., 1995).
Clinical Application in Nephrotoxicity : Mei et al. (2020) developed a method for the determination of methotrexate, its metabolites including 7-Hydroxy deoxyaminopteroic acid (7-OH DAMPA) in human urine. This method aids in overcoming methotrexate-related nephrotoxicity in high-dose therapy (Mei et al., 2020).
Antimalarial Drug Research : Nduati et al. (2005) tested the hypothesis that compounds like DAMPA could be converted into methotrexate, a potent inhibitor of dihydrofolate reductase, which is a drug target for Plasmodium falciparum. This research shows the potential of using DAMPA in antimalarial drug development (Nduati et al., 2005).
properties
IUPAC Name |
4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-22(8-4-2-7(3-5-8)14(24)25)6-9-13(23)20-12-10(18-9)11(16)19-15(17)21-12/h2-5H,6H2,1H3,(H,24,25)(H5,16,17,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQQBESFTXCNQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652601 |
Source


|
| Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34698-85-6 |
Source


|
| Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
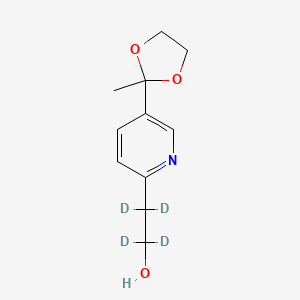
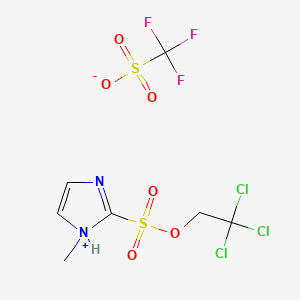

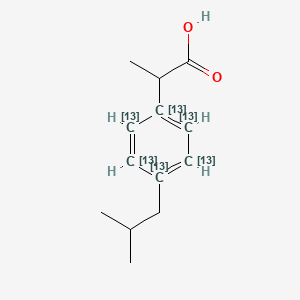
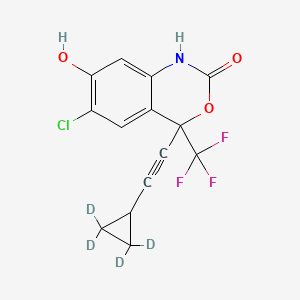

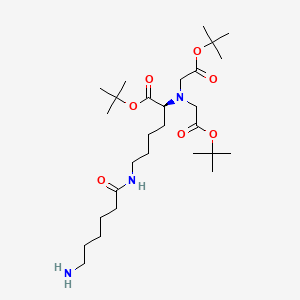
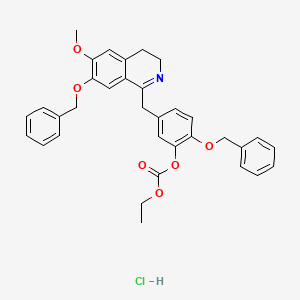

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)
